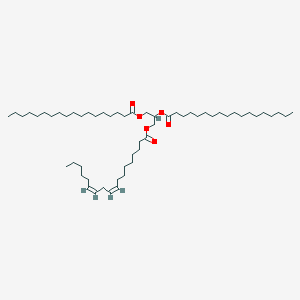

1,2-Stearin-3-linolein

Beschreibung

Eigenschaften

IUPAC Name |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,28,54H,4-15,17-18,20-24,26-27,29-53H2,1-3H3/b19-16-,28-25- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFJWRKPWCFTQP-LVBVOWIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Distearoyl-3-linoleoyl-glycerol

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the triglyceride 1,2-distearoyl-3-linoleoyl-glycerol. This molecule is a triacylglycerol containing two stearic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol backbone. This document is intended for researchers, scientists, and professionals in the fields of lipid biochemistry and drug development.

Chemical Structure

1,2-Distearoyl-3-linoleoyl-glycerol is composed of a central glycerol molecule esterified with two saturated stearic acid chains and one polyunsaturated linoleic acid chain. The specific positioning of these fatty acids on the glycerol backbone defines its chemical properties and biological significance.

In-Depth Technical Guide: Physical and Metabolic Properties of 1,2-Stearin-3-linolein

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Stearin-3-linolein, detailed experimental protocols for their determination, and an examination of its metabolic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid science.

Core Physical Properties of this compound

This compound, a mixed-acid triglyceride, possesses a unique set of physical characteristics owing to the presence of both saturated (stearic acid) and polyunsaturated (linoleic acid) fatty acid chains. These properties are crucial for its behavior in various systems, from biological membranes to pharmaceutical formulations.

General Properties

| Property | Value/Description | Citation |

| Chemical Formula | C57H106O6 | [1] |

| Molecular Weight | 887.5 g/mol | [1] |

| CAS Number | 2442-53-7 | [1] |

| Physical State | Solid at room temperature. | [1] |

Solubility

The solubility of this compound is dictated by its largely nonpolar structure.

| Solvent | Solubility | Citation |

| Water | Insoluble. | [2] |

| Chloroform | Slightly soluble. | [1] |

| Methanol | Slightly soluble. | [1] |

| Nonpolar Organic Solvents (e.g., ether, benzene) | Generally soluble. | [2] |

| Polar Organic Solvents (e.g., ethanol, acetone) | Poorly soluble, though solubility increases with temperature. | [2] |

Thermal Properties: Melting Point and Polymorphism

| Polymorphic Form | Melting Point (°C) (for 1,3-distearoyl-2-linoleoyl-glycerol) | Characteristics | Citation |

| α (alpha) | ~23.5 | Least stable, lowest melting point. | [4] |

| γ (gamma) | Transforms from α and sub-α forms | A metastable form observed in SLS. | [5] |

| β' (beta prime) | Not observed for SLS, but common in other triglycerides. | Intermediate stability and melting point. | [5] |

| β (beta) | Not observed for SLS, but is the most stable form in many triglycerides. | Most stable, highest melting point. | [5] |

Note: The boiling point and density of this compound are not well-documented, as triglycerides tend to decompose at the high temperatures required for boiling point determination.[6]

Experimental Protocols for Physical Property Determination

The complex thermal behavior of triglycerides necessitates specialized analytical techniques for accurate characterization.

Differential Scanning Calorimetry (DSC) for Melting Point and Polymorphism Analysis

DSC is a primary technique used to study the thermal transitions of lipids.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed into an aluminum DSC pan.

-

Sealing: The pan is hermetically sealed to prevent any mass loss during heating.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Thermal Program:

-

The sample is first cooled to a low temperature (e.g., -50°C) to ensure complete crystallization.

-

The sample is then heated at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point.

-

-

Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events, such as melting, appear as peaks on the DSC thermogram. The peak temperature and the area under the peak correspond to the melting point and the enthalpy of fusion, respectively. Multiple peaks indicate the presence of different polymorphic forms.[7]

X-ray Diffraction (XRD) for Polymorphic Structure Identification

XRD provides detailed information about the crystalline structure of the different polymorphic forms.

Methodology:

-

Sample Preparation: A powdered sample of this compound is prepared. To study different polymorphs, the sample can be crystallized under various thermal conditions (e.g., rapid cooling for the α-form, slow cooling for more stable forms).

-

Data Acquisition: The sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are detected at various angles.

-

Data Analysis: The diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), is unique to each crystalline form. The short-spacing reflections in the wide-angle region provide information about the packing of the fatty acid chains, which is characteristic of each polymorph (hexagonal for α, orthorhombic for β', and triclinic for β). The long-spacing reflections in the small-angle region relate to the lamellar stacking of the triglyceride molecules.[8]

Metabolic Pathway of this compound

The metabolic fate of dietary this compound follows the general pathway of triglyceride digestion, absorption, and subsequent re-esterification within the enterocytes of the small intestine.

Digestive Phase

-

Emulsification: In the small intestine, bile salts emulsify the large fat globules containing this compound into smaller micelles, increasing the surface area for enzymatic action.

-

Hydrolysis by Lipases: Pancreatic lipase, along with colipase, hydrolyzes the triglyceride. Lipases primarily act on the sn-1 and sn-3 positions. For this compound, this results in the release of the linoleic acid from the sn-3 position and one stearic acid from the sn-1 position, yielding two free fatty acids (one stearic acid and one linoleic acid) and a 2-stearoyl-glycerol (a 2-monoacylglycerol).[9]

Absorption and Re-esterification

-

Uptake by Enterocytes: The resulting free fatty acids and 2-stearoyl-glycerol are absorbed by the enterocytes lining the small intestine.

-

Activation of Fatty Acids: Inside the enterocyte, the stearic and linoleic acids are activated to their coenzyme A (CoA) derivatives, stearoyl-CoA and linoleoyl-CoA.

-

Re-synthesis of Triglycerides: The 2-stearoyl-glycerol is re-esterified with stearoyl-CoA and linoleoyl-CoA to form new triglycerides. This process is primarily mediated by the enzymes monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).[10]

-

Chylomicron Formation: The newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoprotein B-48, are assembled into chylomicrons.

-

Transport: These chylomicrons are then secreted from the enterocytes into the lymphatic system and subsequently enter the bloodstream for transport to various tissues for energy or storage.[10]

Visualization of the Metabolic Pathway

Caption: Metabolic pathway of this compound digestion and absorption.

Logical Workflow for Experimental Characterization

Caption: Workflow for the physical characterization of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. brainkart.com [brainkart.com]

- 3. Triglyceride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of 1,2-Stearin-3-Linolein in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in plants, predominantly accumulating in seeds and fruits. These molecules are of immense economic importance, serving as a key component of human nutrition and as renewable feedstocks for biofuels and industrial applications. The specific fatty acid composition and their positional distribution on the glycerol backbone determine the physicochemical properties and nutritional value of the oil. This technical guide provides an in-depth exploration of the biosynthesis of a specific mixed-acid triacylglycerol, 1,2-stearin-3-linolein, in plants. This molecule, containing two saturated stearic acid molecules at the sn-1 and sn-2 positions and an unsaturated linoleic acid molecule at the sn-3 position, represents a unique structural configuration. Understanding its biosynthesis is critical for efforts in metabolic engineering to produce designer oils with tailored properties.

Core Biosynthetic Pathway: The Kennedy Pathway

The de novo synthesis of triacylglycerols in plants primarily occurs in the endoplasmic reticulum (ER) and follows the Kennedy pathway.[1][2][3] This pathway involves a series of acylation steps, starting with a glycerol-3-phosphate (G3P) backbone. The synthesis of this compound is contingent on the sequential action of specific acyltransferases with distinct substrate specificities.

The key enzymatic steps are:

-

Acylation of sn-Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl-CoA to the sn-1 position of G3P, forming lysophosphatidic acid (LPA).[4][5] For the synthesis of this compound, a stearoyl-CoA would be the preferred substrate for GPAT at this initial step. Plant GPATs are a diverse family of enzymes with varying substrate specificities.[2][6]

-

Acylation of Lysophosphatidic Acid: Lysophosphatidic acid acyltransferase (LPAAT) then acylates the sn-2 position of LPA to produce phosphatidic acid (PA).[7][8] To form the desired 1,2-distearoyl-phosphatidic acid intermediate, a second stearoyl-CoA molecule would need to be added by LPAAT. However, plant LPAATs generally exhibit a strong preference for unsaturated acyl-CoAs at the sn-2 position.[7][8] This presents a significant challenge for the direct synthesis of a 1,2-distearoyl intermediate via the canonical Kennedy pathway.

-

Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP) removes the phosphate group from PA, yielding diacylglycerol (DAG).[9] In this specific biosynthetic route, this would result in 1,2-distearoyl-glycerol.

-

Final Acylation of Diacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final step, transferring an acyl-CoA to the free hydroxyl group at the sn-3 position of DAG to form TAG.[10][11][12] For the synthesis of this compound, DGAT would utilize linoleoyl-CoA as the acyl donor and 1,2-distearoyl-glycerol as the acyl acceptor. DGAT enzymes exhibit varied substrate specificities which play a crucial role in determining the final fatty acid composition of the TAG molecule.[13][14]

Visualizing the Kennedy Pathway for this compound Biosynthesis

Alternative Biosynthetic Routes

The strong preference of many plant LPAATs for unsaturated fatty acids at the sn-2 position suggests that alternative pathways may be involved in the synthesis of TAGs with saturated fatty acids at this position.

Acyl-CoA Independent Pathway

One such alternative involves the action of Phospholipid:Diacylglycerol Acyltransferase (PDAT) . This enzyme catalyzes the transfer of a fatty acid from a phospholipid, such as phosphatidylcholine (PC), to a DAG molecule. It is conceivable that a stearoyl group could be transferred from a phospholipid to a stearoyl-containing DAG to form 1,2-distearoyl-glycerol, which could then be acylated by DGAT with linoleoyl-CoA.

Acyl Remodeling

Another possibility is the remodeling of existing TAGs or membrane lipids. Acyl-editing cycles, involving the deacylation and reacylation of lipids, could potentially lead to the formation of the specific this compound structure.

Quantitative Data on Enzyme Activity

While extensive research has been conducted on the enzymes of the Kennedy pathway, specific kinetic data for the synthesis of this compound is limited. The following tables summarize the available information on the substrate preferences of the key acyltransferases. It is important to note that these are general trends and specific activities can vary significantly between plant species and different isoforms of the enzymes.

| Enzyme | General Substrate Preference at sn-1 |

| GPAT | Generally prefers saturated fatty acids (e.g., palmitic, stearic acid) over unsaturated fatty acids.[2][6] |

| Enzyme | General Substrate Preference at sn-2 |

| LPAAT | Exhibits a strong preference for unsaturated fatty acids (e.g., oleic, linoleic acid).[7][8] |

| Enzyme | General Acyl-CoA and DAG Substrate Preferences |

| DGAT | Varies widely among different DGAT types and plant species. Some isoforms show broad specificity, while others have clear preferences for certain fatty acids or DAG species.[13][14] |

Note: Specific Km and Vmax values for stearoyl-CoA and linoleoyl-CoA with the respective enzymes are not consistently available in the literature for a wide range of plant species and would require empirical determination for a specific system.

Experimental Protocols

Accurate measurement of the activity of the acyltransferases in the Kennedy pathway is essential for understanding and engineering TAG biosynthesis. The following sections provide detailed methodologies for assaying GPAT, LPAAT, and DGAT activity in plant-derived microsomes.

Isolation of Plant Microsomal Membranes

Microsomal fractions, which are enriched in ER membranes, are the primary source of enzymes for in vitro TAG biosynthesis assays.

Materials:

-

Plant tissue (e.g., developing seeds, leaves)

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer pH 7.2, 0.33 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

-

Miracloth or cheesecloth

-

Ultracentrifuge and appropriate rotors

-

Dounce or Potter-Elvehjem homogenizer

Procedure:

-

Harvest and weigh fresh plant tissue. All subsequent steps should be performed at 4°C.

-

In a pre-chilled mortar and pestle, grind the tissue to a fine powder in liquid nitrogen.

-

Transfer the powder to a chilled homogenizer with 3 volumes of ice-cold homogenization buffer.

-

Homogenize thoroughly.

-

Filter the homogenate through four layers of Miracloth or cheesecloth into a pre-chilled centrifuge tube.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes to pellet chloroplasts, mitochondria, and cell debris.

-

Carefully transfer the supernatant to a new ultracentrifuge tube and centrifuge at 100,000 x g for 90 minutes.

-

Discard the supernatant. The resulting pellet is the microsomal fraction.

-

Gently resuspend the microsomal pellet in a minimal volume of homogenization buffer.

-

Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay). The microsomes can be used immediately or stored at -80°C.[1][15]

Experimental Workflow for Microsomal Protein Isolation

In Vitro GPAT Assay (Radiolabeled)

This protocol measures the incorporation of a radiolabeled acyl group from acyl-CoA into G3P.

Materials:

-

Isolated plant microsomes

-

Assay buffer (e.g., 100 mM HEPES-NaOH pH 7.5, 2 mM MgCl2, 1 mg/mL BSA)

-

[¹⁴C]Glycerol-3-phosphate

-

Stearoyl-CoA

-

Stop solution (e.g., 1-butanol/methanol/water, 1:2:0.8, v/v/v)

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

Assay buffer

-

Microsomal protein (10-50 µg)

-

Stearoyl-CoA (e.g., 100 µM)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding [¹⁴C]G3P (e.g., 0.5 µCi, 500 µM final concentration).

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Add 1-butanol and water to partition the phases. Vortex and centrifuge briefly.

-

Transfer the upper (butanol) phase containing the radiolabeled LPA to a scintillation vial.

-

Evaporate the butanol under a stream of nitrogen.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity (e.g., in nmol/min/mg protein).

In Vitro LPAAT Assay

This assay measures the acylation of LPA to form PA.

Materials:

-

Isolated plant microsomes

-

Assay buffer

-

1-stearoyl-LPA

-

[¹⁴C]Linoleoyl-CoA

-

Stop solution (e.g., Chloroform/Methanol, 2:1, v/v)

-

TLC plates (silica gel 60) and developing solvent (e.g., Chloroform/Methanol/Acetic Acid/Water, 85:15:10:3.5, v/v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

Assay buffer

-

Microsomal protein (10-50 µg)

-

1-stearoyl-LPA (e.g., 50 µM)

-

-

Pre-incubate at 30°C for 5 minutes.

-

Start the reaction by adding [¹⁴C]Linoleoyl-CoA (e.g., 0.1 µCi, 20 µM final concentration).

-

Incubate at 30°C for 10-20 minutes.

-

Stop the reaction by adding the stop solution.

-

Extract the lipids and spot the organic phase onto a TLC plate.

-

Develop the TLC plate and visualize the radiolabeled PA using a phosphorimager or by scraping the corresponding spot and quantifying with a scintillation counter.

-

Calculate the specific activity.

In Vitro DGAT Assay (Fluorescent)

This protocol utilizes a fluorescently labeled acyl-CoA to measure DGAT activity, offering a non-radioactive alternative.[10][11][16]

Materials:

-

Isolated plant microsomes

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM MgCl₂)

-

1,2-Distearoyl-glycerol

-

NBD-labeled linoleoyl-CoA (or a suitable fluorescent analog)

-

Stop solution (Chloroform/Methanol, 2:1, v/v)

-

TLC plates and developing solvent (e.g., Hexane/Diethyl ether/Acetic acid, 70:30:1, v/v/v)

-

Fluorescence imaging system

Procedure:

-

Prepare the reaction mixture in a glass tube:

-

Assay buffer

-

Microsomal protein (20-100 µg)

-

1,2-Distearoyl-glycerol (e.g., 200 µM, delivered in acetone)

-

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the NBD-labeled linoleoyl-CoA (e.g., 25 µM).

-

Incubate at 30°C for 15-30 minutes in the dark.

-

Stop the reaction by adding the stop solution.

-

Extract the lipids, concentrate the organic phase, and spot onto a TLC plate.

-

Develop the TLC plate in the dark.

-

Visualize and quantify the fluorescent TAG product using a fluorescence imaging system.

-

Calculate the specific activity.

Regulation of Triacylglycerol Biosynthesis

The biosynthesis of TAGs is a highly regulated process, influenced by developmental cues and environmental stresses. Hormonal signaling, particularly involving abscisic acid (ABA), plays a significant role.[17][18]

ABA and Stress-Induced Signaling

Environmental stresses such as drought and high salinity lead to an increase in ABA levels.[18] ABA, in turn, can upregulate the expression of key genes in the Kennedy pathway, including DGAT1.[18] This is mediated by transcription factors such as ABSCISIC ACID INSENSITIVE 4 (ABI4).[18] The accumulation of TAGs under stress conditions is thought to serve as a mechanism to sequester free fatty acids released from membrane breakdown, thereby mitigating cellular damage.[17]

Signaling Pathway for Stress-Induced TAG Accumulation

Conclusion

The biosynthesis of this compound in plants is a complex process that is likely governed by the substrate specificities of the acyltransferases of the Kennedy pathway, potentially in conjunction with alternative biosynthetic or remodeling pathways. The strong preference of LPAAT for unsaturated fatty acids at the sn-2 position presents a key challenge for the direct de novo synthesis of this specific TAG. Further research, including detailed kinetic analysis of the relevant enzymes with the specific stearoyl and linoleoyl substrates, is necessary to fully elucidate the predominant biosynthetic route. The experimental protocols and regulatory insights provided in this guide offer a solid foundation for researchers to investigate and potentially engineer the production of this and other tailored triacylglycerols in plants. The ability to control the precise structure of TAGs holds immense promise for the development of novel, high-value plant-derived oils for a variety of applications.

References

- 1. inventbiotech.com [inventbiotech.com]

- 2. Glycerol-3-phosphate acyltransferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acyl-CoA:diacylglycerol acyltransferase: molecular biology, biochemistry and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plastid Glycerol-3-phosphate Acyltransferase Enhanced Plant Growth and Prokaryotic Glycerolipid Synthesis in Brassica napus [mdpi.com]

- 6. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 7. Substrate selectivity of plant and microbial lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A NOVEL ASSAY OF ACYL-COA:DIACYLGLYCEROL ACYLTRANSFERASE ACTIVITY UTILIZING FLUORESCENT SUBSTRATE(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. A predicted transmembrane region in plant diacylglycerol acyltransferase 2 regulates specificity toward very-long-chain acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytosolic Triacylglycerol Biosynthetic Pathway in Oilseeds. Molecular Cloning and Expression of Peanut Cytosolic Diacylglycerol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptional regulation of triacylglycerol accumulation in plants under environmental stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Role of Triacylglycerol in Plant Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1,2-Stearin-3-linolein in organic solvents

An In-depth Technical Guide on the Solubility of 1,2-Stearin-3-linolein in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a mixed-acid triglyceride. An understanding of its solubility in various organic solvents is crucial for applications in drug formulation, purification, and analytical chemistry. This document presents available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and includes a visual representation of a general experimental workflow.

Introduction to this compound and its Solubility

This compound, also known as 1,2-Distearoyl-3-linoleoyl-rac-glycerol, is a triglyceride molecule containing two stearic acid chains at the sn-1 and sn-2 positions and one linoleic acid chain at the sn-3 position of the glycerol backbone. The presence of both saturated (stearic) and unsaturated (linoleic) fatty acids influences its physical properties, including its solubility profile.

The principle of "like dissolves like" is fundamental to understanding the solubility of triglycerides. As largely nonpolar molecules, triglycerides tend to be more soluble in nonpolar organic solvents and less soluble in polar solvents.[1] The solubility is influenced by several factors including:

-

Solvent Polarity: Nonpolar solvents like hexane are generally effective at dissolving triglycerides.[2] Solvents with intermediate polarity, such as chloroform, also exhibit good solvating power. Polar solvents like ethanol and methanol are generally poor solvents for triglycerides, although solubility increases with temperature.[3][4]

-

Temperature: The solubility of triglycerides in organic solvents typically increases with temperature.[4]

-

Fatty Acid Composition: The chain length and degree of unsaturation of the fatty acid residues affect the crystal lattice energy of the triglyceride, which in turn influences its solubility.

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available data for the target compound and structurally similar mixed-acid triglycerides to provide a comparative reference. It is crucial to note that solubility can be influenced by experimental conditions such as temperature and the polymorphic form of the solute.

| Solvent | Chemical Formula | Solute | Solubility | Data Type | Source |

| Chloroform | CHCl₃ | 1,2-Distearoyl-3-linoleoyl-rac-glycerol | Slightly Soluble | Qualitative | [5] |

| Methanol | CH₃OH | 1,2-Distearoyl-3-linoleoyl-rac-glycerol | Slightly Soluble | Qualitative | [5] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 1,3-Distearoyl-2-Linoleoyl Glycerol | 10 mg/mL | Quantitative | [6] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 1,2-Distearoyl-3-Oleoyl-rac-glycerol | 10 mg/mL | Quantitative | [7] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol | 10 mg/mL | Quantitative | [8] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol | 10 mg/mL | Quantitative | [9] |

| Ethanol | C₂H₅OH | 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol | 10 mg/mL | Quantitative | [10] |

| Ethanol:PBS (pH 7.2) (1:1) | - | 1-Stearoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol | 0.5 mg/mL | Quantitative | [10] |

| Ethanol:PBS(pH 7.2) (1:1) | - | 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol | 0.5 mg/mL | Quantitative | [11] |

| Chloroform | CHCl₃ | 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol | Slightly Soluble | Qualitative | [9] |

| Chloroform | CHCl₃ | 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol | Slightly Soluble | Qualitative | [11] |

| Ethanol | C₂H₅OH | 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol | 10 mg/mL | Quantitative | [11] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol | 10 mg/mL | Quantitative | [11] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental design. The following sections detail three common methods for determining the solubility of lipids in organic solvents.

Gravimetric Method

This is a classic and straightforward method for determining the saturation solubility of a compound.[12][13]

3.1.1. Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with inert, sealed caps

-

Syringe with a solvent-compatible filter (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes

3.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at a constant temperature until the undissolved solid has settled.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed evaporation dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the lipid.

-

Mass Determination: Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it.

-

Calculation: The solubility is calculated as the mass of the dissolved lipid (final weight of the dish minus the initial weight) divided by the volume of the supernatant taken.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is highly sensitive and suitable for quantifying lipids that lack a strong UV chromophore.[14][15]

3.2.1. Materials and Equipment

-

HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector

-

A suitable reversed-phase HPLC column (e.g., C18)

-

High-purity this compound for standard preparation

-

HPLC-grade organic solvents

3.2.2. Procedure

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Gravimetric Method (Section 3.1.2).

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant and each standard solution onto the HPLC system.

-

A typical mobile phase for triglyceride analysis might involve a gradient of acetonitrile and a less polar solvent like methylene chloride or isopropanol.[16][17]

-

The ELSD nebulizer and evaporator temperatures should be optimized to ensure efficient solvent evaporation and sensitive detection of the analyte.

-

-

Quantification: Construct a calibration curve by plotting the log of the peak area versus the log of the concentration of the standards. Determine the concentration of this compound in the saturated supernatant by interpolating its peak area on the calibration curve.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the solubility of a compound by analyzing the melting behavior of the solvent in the presence of the solute.[18][19]

3.3.1. Materials and Equipment

-

Differential Scanning Calorimeter

-

Hermetic DSC pans

-

High-purity this compound

-

Analytical grade organic solvents

3.3.2. Procedure

-

Sample Preparation: Prepare a series of samples with known concentrations of this compound in the chosen organic solvent. The concentrations should span the expected solubility range.

-

DSC Analysis:

-

Accurately weigh a small amount of each solution into a hermetic DSC pan and seal it. An empty sealed pan is used as a reference.

-

Cool the samples to a low temperature (e.g., -20°C) and then heat them at a controlled rate (e.g., 10°C/min) through the melting point of the solvent.

-

-

Data Analysis:

-

The melting point and the enthalpy of fusion of the solvent will decrease as the concentration of the dissolved lipid increases.

-

By plotting the melting enthalpy of the solvent against the concentration of the lipid, a point of inflection will be observed at the saturation concentration. Below this concentration, all the lipid is dissolved and affects the melting enthalpy. Above this concentration, excess solid lipid is present and does not further impact the solvent's melting enthalpy.

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. medallionlabs.com [medallionlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]

- 18. youtube.com [youtube.com]

- 19. improvedpharma.com [improvedpharma.com]

The Obscure Triacylglycerol: A Technical Guide to 1,2-Stearin-3-linolein in Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Stearin-3-linolein, a specific triacylglycerol (TAG) regioisomer, presents a unique case study in the vast landscape of natural lipids. Unlike its more common isomers, its natural abundance is limited, making its isolation and characterization a nuanced challenge. This technical guide provides an in-depth exploration of the known natural sources, abundance, and the sophisticated analytical methodologies required for the definitive identification and quantification of this elusive molecule. While direct biological signaling pathways involving this compound are not established, its structural similarity to other bioactive lipids suggests potential roles in cellular processes that warrant further investigation.

Natural Sources and Abundance of this compound

The occurrence of this compound (SSL) in nature is not widespread. It is not a significant component of common vegetable oils such as soybean, sunflower, or rapeseed oil, which are predominantly composed of triacylglycerols with unsaturated fatty acids like linoleic and oleic acid. Similarly, animal fats like lard and tallow, and even fats rich in stearic acid like cocoa butter and shea butter, do not list SSL as a major constituent.

The most promising sources for SSL are exotic fats, particularly those from the Garcinia genus. The seed oil of Garcinia indica, commonly known as kokum butter, is exceptionally rich in the SSL isomer, 1,3-distearoyl-2-linoleoyl-glycerol (StLSt). The biosynthetic pathways that lead to the formation of StLSt in high quantities suggest the potential for the co-occurrence of the SSL regioisomer, albeit likely at much lower concentrations.

Quantitative data for the specific abundance of this compound remains scarce in publicly available literature. The table below summarizes the triacylglycerol composition of a relevant natural source where SSL might be present as a minor component.

| Natural Source | Major Triacylglycerols | Abundance of SSL (this compound) | Analytical Method |

| Garcinia indica (Kokum) Seed Oil | 1,3-Distearoyl-2-oleoyl-glycerol (SOS), 1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS), 1,3-Distearoyl-2-linoleoyl-glycerol (SLS) | Not explicitly quantified, but expected to be a minor component. | High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) |

Experimental Protocols for the Analysis of this compound

The accurate identification and quantification of this compound from a complex lipid matrix requires advanced chromatographic and mass spectrometric techniques. The co-elution of isomers, such as the more abundant 1,3-distearoyl-2-linoleoyl-glycerol (SLS), presents a significant analytical challenge. Below is a detailed experimental protocol synthesized from established methodologies for triacylglycerol isomer analysis.

Protocol: Quantification of this compound in Garcinia indica Seed Oil by HPLC-MS/MS

1. Lipid Extraction

-

Objective: To efficiently extract total lipids from the seed kernel.

-

Procedure:

-

Grind a known weight of Garcinia indica seeds to a fine powder.

-

Perform a Folch extraction using a chloroform:methanol (2:1, v/v) solvent system.

-

Homogenize the sample with the solvent mixture and agitate for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Re-dissolve the lipid residue in a known volume of isopropanol for HPLC analysis.

-

2. HPLC Separation of Triacylglycerol Isomers

-

Objective: To chromatographically separate this compound from other TAGs, particularly its isomers.

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column with high resolving power for TAGs (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a binary solvent system:

-

Solvent A: Acetonitrile

-

Solvent B: Isopropanol/Hexane (e.g., 90:10, v/v)

-

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: Linear gradient to 70% B

-

25-30 min: Hold at 70% B

-

30-35 min: Return to initial conditions

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

3. Mass Spectrometric Detection and Quantification

-

Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio and fragmentation pattern.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Analysis:

-

Parent Ion (MS1): Monitor for the [M+NH₄]⁺ adduct of SSL (m/z 902.8).

-

Product Ion (MS2): The fragmentation of the parent ion will yield characteristic product ions corresponding to the loss of the fatty acid chains. The relative abundance of the diacylglycerol fragment ions allows for the differentiation of regioisomers. For this compound (SSL), the loss of linoleic acid from the sn-3 position will be a predominant fragmentation pathway, leading to a specific diacylglycerol fragment ion.

-

-

Quantification:

-

Generate a calibration curve using a certified reference standard of this compound.

-

Perform multiple reaction monitoring (MRM) for the specific parent-to-product ion transition of SSL.

-

Calculate the concentration of SSL in the sample by comparing its peak area to the calibration curve.

-

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

Concluding Remarks

This compound remains a sparsely documented triacylglycerol in the vast repository of natural lipids. While its direct biological functions are yet to be elucidated, its presence in certain exotic fats, such as kokum butter, opens avenues for further research into its potential nutritional and physiological properties. The analytical methodologies outlined in this guide provide a robust framework for researchers to accurately identify and quantify this specific regioisomer, paving the way for a deeper understanding of its role in nature and its potential applications. The exploration of such minor lipid components is crucial for a comprehensive understanding of lipid biochemistry and for uncovering novel bioactive molecules.

Enzymatic Synthesis of 1,2-Stearin-3-linolein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of the structured triglyceride 1,2-Stearin-3-linolein (SLL). The synthesis of such AAB-type triglycerides, where two identical fatty acids occupy the sn-1 and sn-2 positions and a different fatty acid is at the sn-3 position, presents a unique challenge due to the common sn-1,3 specificity of lipases. This document outlines a strategic two-step enzymatic approach to achieve the desired molecular structure, compiling relevant quantitative data from related syntheses and detailing experimental protocols.

Introduction

Structured lipids (SLs) are triglycerides that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol backbone. This targeted modification allows for the creation of lipids with specific functional, nutritional, or therapeutic properties. This compound is a structured lipid containing two saturated stearic acid molecules at the sn-1 and sn-2 positions and one polyunsaturated linoleic acid molecule at the sn-3 position. Enzymatic synthesis offers a mild and highly specific alternative to chemical methods for producing such structured lipids, minimizing by-product formation and preserving the integrity of sensitive fatty acids.

Synthesis Strategy: A Two-Step Enzymatic Approach

The regioselectivity of commercially available lipases, which predominantly act on the sn-1 and sn-3 positions of the glycerol backbone, makes the direct, one-step synthesis of this compound challenging. A more feasible and controlled approach involves a two-step enzymatic synthesis. The first step focuses on the production of the precursor 1,2-distearoyl-sn-glycerol (1,2-distearin). The second step involves the specific esterification of the free sn-3 hydroxyl group of the 1,2-distearin with linoleic acid.

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of related structured lipids, including diacylglycerols (DAGs) and other triglycerides. This data provides a reference for expected yields and product compositions.

Table 1: Yields of Enzymatically Synthesized Diacylglycerols and Structured Lipids

| Product | Enzymatic Method | Key Parameters | Max. Yield (%) | Reference |

| Diacylglycerol (DAG)-enriched oil | Two-step vacuum-mediated conversion | Lipase loading 3%, 38°C, glycerol/FFA and EE molar ratio 21:40 | 66.76 | [1] |

| 2-Monoacylglycerides (2-MAG) | Two-step esterification and alcoholysis | Catalyzed by Candida antarctica lipase B (CalB) | 96.4 | [2] |

| 1,3-Dipalmitoylglycerol (1,3-DPG) | Enzymatic esterification | Lipozyme TL IM, 73°C, 6h | 35.04 (DAG content in crude product) | [3] |

| 1,3-Distearoylglycerol (1,3-DSG) | Enzymatic esterification | Lipozyme TL IM, 75°C, 6h | 39.58 (DAG content in crude product) | [3] |

Table 2: Product Composition in Enzymatic Synthesis of Structured Lipids

| Starting Material | Enzyme | Reaction | Product Composition | Reference |

| Tristearin and Linoleic Acid | Candida rugosa lipase | Acidolysis | 75.8% incorporation of linoleic acid | [4] |

| Canarium Oil | sn-1,3 specific lipase | Two-step ethanolysis and esterification | 44.28 mol% caprylic acid at sn-1,3 positions | [5] |

| Glycerol and Stearic Acid | Novozym 435 | Esterification | Mixture of mono- and distearin | [6] |

Experimental Protocols

The following protocols are adapted from methodologies reported for the synthesis of diacylglycerols and structured triglycerides. Optimization of these protocols for the specific synthesis of this compound is recommended.

Step 1: Enzymatic Synthesis of 1,2-Distearoyl-sn-glycerol

Objective: To synthesize 1,2-distearin through the esterification of glycerol with stearic acid.

Materials:

-

Glycerol

-

Stearic Acid

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Organic solvent (e.g., n-heptane)

-

Molecular sieves (to remove water)

Protocol:

-

Dissolve stearic acid in n-heptane in a temperature-controlled reactor.

-

Add glycerol to the reaction mixture. A molar ratio of stearic acid to glycerol of 2:1 is a common starting point.[3]

-

Add the immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading can be optimized, with a typical starting range of 5-10% (w/w of substrates).

-

Add molecular sieves to the reactor to absorb the water produced during the esterification, which helps to drive the reaction towards product formation.

-

Maintain the reaction at a constant temperature (e.g., 60°C) with continuous stirring for a specified duration (e.g., 24 hours).[6]

-

Monitor the reaction progress by taking samples periodically and analyzing the composition using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, stop the reaction by filtering out the immobilized enzyme.

-

The resulting mixture will contain 1,2-distearin, 1,3-distearin, monostearin, unreacted substrates, and some tristearin. The 1,2-distearin needs to be purified before the next step.

Step 2: Enzymatic Esterification of 1,2-Distearoyl-sn-glycerol with Linoleic Acid

Objective: To specifically esterify the sn-3 position of 1,2-distearin with linoleic acid.

Materials:

-

Purified 1,2-Distearoyl-sn-glycerol

-

Linoleic Acid

-

Non-specific or sn-3 selective lipase

-

Organic solvent (e.g., hexane)

-

Molecular sieves

Protocol:

-

Dissolve the purified 1,2-distearin and linoleic acid in hexane in a reactor. An equimolar or slight excess of linoleic acid is recommended.

-

Add a suitable lipase. A non-specific lipase or one with known activity towards diacylglycerols should be screened.

-

Add molecular sieves to remove water.

-

Maintain the reaction at an optimal temperature for the chosen lipase (e.g., 40-50°C) with continuous agitation.

-

Monitor the formation of this compound using TLC, HPLC, or GC.

-

Once the reaction reaches equilibrium or the desired conversion, stop the reaction by removing the enzyme via filtration.

-

The crude product will contain the desired SLL, unreacted 1,2-distearin, and free linoleic acid. This mixture requires purification.

Purification of this compound

Objective: To isolate pure this compound from the reaction mixture.

Method: Silver ion chromatography (Ag-HPLC or Ag-TLC) is a powerful technique for separating lipids based on the number and configuration of double bonds.[4][7]

Protocol Outline:

-

Sample Preparation: Dissolve the crude product from Step 2 in a suitable solvent.

-

Chromatography:

-

Stationary Phase: A column packed with a silica-based support bonded with sulfonic acid groups and loaded with silver ions.[4]

-

Mobile Phase: A non-polar solvent system, with a gradient of a more polar solvent to elute the lipids. For example, a gradient of acetone into 1,2-dichloroethane-dichloromethane can be used, followed by acetonitrile to elute more unsaturated fractions.[4]

-

-

Fraction Collection: Collect fractions as they elute from the column.

-

Analysis: Analyze the collected fractions using GC or HPLC to identify those containing the pure this compound.

Conclusion

The enzymatic synthesis of this compound is a challenging yet feasible process that can be achieved through a strategic two-step approach. This method allows for the controlled placement of stearic and linoleic acids on the glycerol backbone, leading to the formation of a specific structured lipid with potential applications in the food, pharmaceutical, and research sectors. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this and other AAB-type structured triglycerides. Further research into novel lipases with unique regioselectivity may pave the way for more direct and efficient synthetic routes in the future.

References

- 1. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]

- 2. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of molecular species of triacylglycerols by high-performance liquid chromatography with a silver ion column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

metabolic pathway of 1,2-Stearin-3-linolein in mammals

An In-depth Technical Guide on the Metabolic Pathway of 1,2-Stearin-3-linolein in Mammals

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the metabolic journey of this compound, a specific mixed triacylglycerol (TAG), within a mammalian system. The pathway is detailed from its initial digestion in the gastrointestinal tract to the systemic transport and ultimate cellular fate of its constituent fatty acids, stearic acid and linoleic acid, and glycerol backbone.

Digestion and Absorption

The metabolism of dietary lipids like this compound is a multi-step process that begins in the gastrointestinal tract. The primary goal is to hydrolyze the large, water-insoluble triacylglycerol molecule into smaller components that can be absorbed by the intestinal cells (enterocytes).

Emulsification and Luminal Hydrolysis

Dietary fats are initially emulsified in the small intestine by bile salts, which are secreted from the gallbladder.[1][2] This process breaks down large fat globules into smaller droplets, increasing the surface area available for enzymatic digestion.[1][2]

The enzymatic digestion of this compound is initiated by lingual and gastric lipases. These enzymes primarily attack the sn-3 position of the triacylglycerol, which in this case would release the linoleic acid.[3] However, the majority of TAG digestion occurs in the small intestine, mediated by pancreatic triglyceride lipase (PTL).[4][5][6][7] PTL, in conjunction with its cofactor colipase, preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions.[1][7]

The stepwise hydrolysis of this compound proceeds as follows:

-

Step 1: Pancreatic lipase cleaves the linoleic acid from the sn-3 position, yielding 1,2-distearoyl-glycerol (a diacylglycerol) and a free linoleic acid molecule.

-

Step 2: The same enzyme then cleaves the stearic acid from the sn-1 position of the diacylglycerol, resulting in 2-stearoyl-glycerol (2-monostearin, a monoacylglycerol) and a free stearic acid molecule.[5]

The final products of luminal digestion are two molecules of free stearic acid, one molecule of free linoleic acid, and one molecule of 2-stearoyl-glycerol.

Micellar Solubilization and Enterocyte Absorption

The products of lipase digestion—monoacylglycerols and free fatty acids—are poorly soluble in the aqueous environment of the intestinal lumen.[6] They are incorporated into mixed micelles, which are small aggregates formed by bile salts and phospholipids.[1][6] These micelles act as transport vehicles, carrying the lipid digestion products to the surface of the enterocytes for absorption.[6] The components then diffuse across the apical membrane into the intestinal cells.

Intracellular Re-esterification and Chylomicron Assembly

Inside the enterocyte, the absorbed lipids are transported to the smooth endoplasmic reticulum for re-synthesis into triacylglycerols.[8]

-

Fatty Acid Activation: The absorbed free fatty acids (stearic acid and linoleic acid) are activated to their coenzyme A (CoA) derivatives, stearoyl-CoA and linoleoyl-CoA, respectively.

-

TAG Re-synthesis: The 2-stearoyl-glycerol is sequentially re-esterified with the activated fatty acids via the monoacylglycerol pathway to form a new triacylglycerol molecule.

-

Chylomicron Assembly: These newly synthesized TAGs, along with cholesterol esters and phospholipids, are packaged with apolipoprotein B-48 (ApoB-48) to form nascent chylomicrons.[9][10][11] This assembly is a critical step facilitated by the microsomal triglyceride transfer protein (MTP).[11]

The nascent chylomicrons are then secreted from the basolateral membrane of the enterocyte into the lymphatic system, eventually entering the bloodstream via the thoracic duct.[8]

Systemic Transport and Metabolism

Once in the systemic circulation, chylomicrons serve as the primary transport vehicle for dietary fats.

Chylomicron Maturation and Lipolysis

In the bloodstream, nascent chylomicrons mature by acquiring apolipoprotein C-II (ApoC-II) and apolipoprotein E (ApoE) from high-density lipoproteins (HDLs).[8] ApoC-II is a crucial activator for lipoprotein lipase (LPL), an enzyme located on the endothelial surface of capillaries in peripheral tissues, particularly adipose tissue, skeletal muscle, and cardiac muscle.[8][11]

LPL hydrolyzes the triacylglycerols within the chylomicron core, releasing free fatty acids and glycerol.[12] The released fatty acids—stearic acid and linoleic acid—are then taken up by the adjacent tissues for either energy production or storage.[8]

Chylomicron Remnant Clearance

As triacylglycerols are depleted, the chylomicron particle shrinks and becomes a chylomicron remnant. These remnants are enriched in cholesterol esters and retain ApoB-48 and ApoE.[11] The liver plays a central role in clearing these remnants from circulation through a process mediated by receptors that recognize ApoE.[11]

Cellular Fate of Constituent Fatty Acids

The metabolic fate of the stearic and linoleic acids released from this compound depends on the metabolic state of the organism and the needs of the specific tissue.

Stearic Acid (18:0)

Stearic acid is a saturated fatty acid that can undergo several metabolic transformations:

-

Beta-Oxidation: It can be broken down in the mitochondria to generate acetyl-CoA, which enters the TCA cycle for energy production.[13] However, studies suggest that the beta-oxidation of saturated fatty acids is slower than that of unsaturated ones.[13][14]

-

Desaturation: A primary fate of stearic acid is its conversion to oleic acid (18:1), a monounsaturated fatty acid.[15] This reaction is catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD1).[15][16] Oleic acid is a preferred substrate for the synthesis of new triacylglycerols and other complex lipids.[15]

-

Incorporation: Stearic acid is also incorporated into various cellular lipids, including phospholipids and cholesterol esters.[14]

Linoleic Acid (18:2, n-6)

Linoleic acid is an essential polyunsaturated fatty acid that mammals cannot synthesize.[16] Its metabolic fate is critical for numerous physiological functions:

-

Beta-Oxidation: Like stearic acid, it can be oxidized to produce energy.

-

Eicosanoid Precursor Synthesis: The most significant pathway for linoleic acid is its conversion to arachidonic acid (20:4, n-6) through a series of desaturation and elongation reactions. Arachidonic acid is the precursor for the synthesis of a wide range of signaling molecules known as eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes), which are involved in inflammation and other cellular processes.

-

Incorporation: Linoleic acid is a key structural component of cell membranes, where it is incorporated into phospholipids, contributing to membrane fluidity and function.

Data Presentation

Table 1: Comparative Metabolism of Stearic Acid vs. Other Fatty Acids

| Metabolic Process | Observation for Stearic Acid (18:0) | Comparison Fatty Acid | Finding | Reference |

| Intestinal Absorption | High | Palmitic Acid (16:0) | Absorption is not significantly different. | [13][14] |

| Desaturation | 9.2% desaturated to Oleic Acid (18:1) | Palmitic Acid (16:0) | Desaturation is 2.4 times higher than for palmitic acid. | [13][14] |

| Incorporation into Plasma TAG | Lower incorporation | Palmitic Acid (16:0) | Incorporation is 30-40% lower. | [13][14] |

| Oxidation | Significantly less oxidized | Oleic Acid (18:1), Linolenic Acid (18:3) | Explained by greater retention in skeletal muscle and liver. | [17] |

Experimental Protocols

The study of lipid metabolism relies on a variety of established experimental techniques.

In Vitro Digestion Assays

-

Objective: To simulate the digestion of triacylglycerols in the gastrointestinal tract.

-

Methodology:

-

A substrate emulsion of this compound is prepared.

-

The emulsion is incubated with purified pancreatic lipase and colipase in a buffer system that mimics the conditions of the small intestine (e.g., appropriate pH, presence of bile salts).

-

The reaction is stopped at various time points.

-

Lipids are extracted from the reaction mixture using a method like the Bligh-Dyer extraction.

-

The products (free fatty acids, mono-, di-, and triacylglycerols) are separated and quantified using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Stable Isotope Tracing in Vivo

-

Objective: To trace the metabolic fate of specific fatty acids through absorption, transport, and tissue incorporation in a living organism.

-

Methodology:

-

A tracer, such as ¹³C-labeled stearic acid or ¹³C-labeled linoleic acid, is synthesized and incorporated into a triacylglycerol.

-

The labeled lipid is administered orally to a subject (e.g., a human volunteer or a lab animal).[17]

-

Blood samples are collected at timed intervals to measure the appearance of the label in plasma lipid fractions (chylomicrons, VLDL, etc.).

-

Breath samples can be collected to measure the amount of ¹³CO₂ exhaled, which provides a direct measure of the fatty acid's oxidation rate.[17]

-

In animal models, tissue biopsies (liver, adipose, muscle) can be taken at the end of the study to determine the distribution and incorporation of the isotope into tissue lipid pools.[17]

-

Analysis is performed using isotope ratio mass spectrometry (IRMS) or LC-MS/MS.

-

References

- 1. youtube.com [youtube.com]

- 2. Lipase | Fat-digesting, Pancreatic, Lipolytic | Britannica [britannica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pancreatic triglyceride lipase and colipase: insights into dietary fat digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. animbiosci.org [animbiosci.org]

- 8. Chylomicron - Wikipedia [en.wikipedia.org]

- 9. Chylomicron assembly and catabolism: role of apolipoproteins and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The chylomicron saga: time to focus on postprandial metabolism [frontiersin.org]

- 11. Biochemistry, Chylomicron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Lipolysis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipid - Wikipedia [en.wikipedia.org]

- 17. Trafficking of dietary oleic, linolenic, and stearic acids in fasted or fed lean rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 1,2-Stearin-3-linolein: A Technical Guide for Researchers

An In-depth Exploration of the Digestion, Absorption, and Metabolic Fate of a Key Triglyceride

This technical guide provides a comprehensive overview of the role of 1,2-Stearin-3-linolein in lipid metabolism, designed for researchers, scientists, and professionals in drug development. This document delves into the intricate processes of its digestion, absorption, transport, and subsequent metabolic pathways, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling and metabolic routes.

Introduction to this compound

This compound is a mixed-acid triglyceride, a type of lipid molecule that plays a crucial role in energy storage and metabolism. It is composed of a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. The specific arrangement of these fatty acids on the glycerol backbone, known as its stereospecificity, significantly influences its physical properties and metabolic fate.

Stearic acid (18:0) is a saturated fatty acid, while linoleic acid (18:2n-6) is a polyunsaturated omega-6 fatty acid. The presence of both saturated and unsaturated fatty acids within the same triglyceride molecule gives this compound unique characteristics that affect its interaction with metabolic enzymes and its impact on lipid profiles. Understanding the metabolism of such structured triglycerides is paramount for developing novel therapeutic strategies for metabolic disorders.

Physicochemical Properties

The physicochemical properties of this compound are determined by its constituent fatty acids and their positions on the glycerol backbone. These properties are crucial for its biological function and metabolism.

| Property | Value | Reference |

| Molecular Formula | C₅₇H₁₀₈O₆ | N/A |

| Molecular Weight | 885.48 g/mol | N/A |

| CAS Number | 2190-21-8 | N/A |

Digestion and Absorption

The journey of dietary this compound begins in the gastrointestinal tract, where it undergoes enzymatic digestion before its components can be absorbed by the intestinal enterocytes.

Enzymatic Hydrolysis

The primary enzyme responsible for the digestion of triglycerides is pancreatic lipase. This enzyme is sn-1,3 specific, meaning it preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triglyceride molecule.

In the case of this compound, pancreatic lipase will hydrolyze the stearic acid at the sn-1 position and the linoleic acid at the sn-3 position. This enzymatic action results in the formation of 2-stearoyl-glycerol (a 2-monoacylglycerol) and free fatty acids (stearic acid and linoleic acid). The rate of hydrolysis can be influenced by the presence of bile salts and colipase, which facilitate the emulsification of fats and the binding of the lipase to the lipid-water interface.

A Technical Guide to the Thermal Behavior and Crystallization of 1,2-Stearin-3-linolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal and crystallization characteristics of the asymmetric triacylglycerol (TAG), 1,2-Stearin-3-linolein (SL). Given the limited direct experimental data on this specific isomer, this document synthesizes information from closely related symmetric and asymmetric TAGs to predict its behavior. It also offers detailed experimental protocols for its characterization.

Introduction to Triacylglycerol Polymorphism

Triacylglycerols are the primary components of fats and oils and can crystallize in different polymorphic forms, most commonly designated as α, β', and β.[1][2] These polymorphs exhibit distinct molecular packing, which in turn dictates their physical properties such as melting point, stability, and texture. The transformation between these forms is typically monotropic, proceeding from the least stable to the most stable form: α → β' → β.[3]

The specific arrangement of fatty acids on the glycerol backbone significantly influences which polymorphic forms are favored and the kinetics of their transformations.[2] Asymmetric TAGs, such as this compound, often exhibit different crystallization pathways compared to their symmetric counterparts.[4] Understanding this behavior is critical for applications in food science, pharmaceuticals, and material science, where the solid-state properties of lipids are paramount.

Predicted Thermal Behavior and Crystallization of this compound

The presence of the two stearic acid chains will dominate the melting behavior, while the linoleic acid chain, with its two double bonds, will introduce disorder and likely lower the melting point compared to tristearin and stabilize the γ form (a sub-form of α).[6]

Quantitative Data for Related Triacylglycerols

The following tables summarize the thermal properties of tristearin (a key component), an asymmetric TAG containing butyric, stearic, and palmitic acids (BuSP), and the symmetric isomer 1,3-distearoyl-2-linoleoyl-glycerol (SLS) to provide a basis for predicting the behavior of this compound.

Table 1: DSC Thermal Data for Related Triacylglycerols

| Compound | Polymorph | Melting Peak (°C) | Crystallization Peak (°C) | Enthalpy of Fusion (J/g) | Reference |

| Tristearin | α | 54.7 | - | 134.5 | [7] |

| β' | 64.0 | - | - | [7] | |

| β | 73.3 | - | 221.6 | [7] | |

| BuSP | α | 30.3 | 29.1 (from melt) | - | [4][5] |

| β' | 47.8 | - | - | [4][5] | |

| SLS | γ | - | - | - | [6] |

Table 2: X-ray Diffraction Short Spacings (d-spacings in Å) for Polymorphs of Related Triacylglycerols

| Compound | α-form | β'-form | β-form | γ-form | Reference |

| BuSP | 4.10 | 4.33, 4.14, 3.80 | Not Observed | - | [4][5] |

| SLS | 4.12 | Not Observed | Not Observed | 4.74, 4.50, 4.25, 3.81, 3.60 | [6] |

Experimental Protocols

To characterize the thermal behavior and crystallization of this compound, Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are essential techniques.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of transition temperatures and enthalpies.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan. Seal the pan hermetically. An empty, sealed pan should be used as a reference.

-

Thermal Program for Crystallization:

-

Heat the sample to 80°C and hold for 10 minutes to erase any crystal memory.

-

Cool the sample at a controlled rate (e.g., 5°C/min) to -60°C to obtain the crystallization profile.[8]

-

-

Thermal Program for Melting:

-

Hold the sample at -60°C for 30 minutes to ensure complete crystallization.

-

Heat the sample at a controlled rate (e.g., 5°C/min) to 80°C to obtain the melting profile.[8]

-

-

Isothermal Crystallization (optional): To study the kinetics of crystallization, rapidly cool the sample from the melt to a specific isothermal temperature and monitor the heat flow over time.

X-ray Diffraction (XRD)

XRD provides information about the crystal structure and polymorphic form of the material by analyzing the diffraction pattern of X-rays scattered by the sample.

Methodology:

-

Sample Preparation: The sample can be analyzed as a powder or after being crystallized under controlled temperature conditions. For in-situ measurements, a temperature-controlled sample stage is required.

-

Instrument Setup: Use a diffractometer with Cu Kα radiation (λ ≈ 1.54 Å).

-

Data Collection:

-

Wide-Angle X-ray Scattering (WAXS): Scan a 2θ range of 15-25° to obtain information about the short spacings, which are characteristic of the different polymorphic forms (α, β', β).

-

Small-Angle X-ray Scattering (SAXS): Scan a 2θ range of 1-10° to determine the long spacings, which relate to the lamellar stacking of the TAG molecules.

-

-

Temperature-Controlled Studies: To observe polymorphic transformations, collect XRD patterns while subjecting the sample to a controlled heating and cooling program, similar to the one used for DSC. Synchrotron radiation XRD is often used for its high intensity, which allows for rapid data collection to monitor fast transitions.[3]

Visualizing Polymorphic Transitions and Experimental Workflows

The following diagrams illustrate the expected polymorphic behavior of this compound and a typical experimental workflow for its analysis.

Caption: Predicted polymorphic transformation pathway for this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

While direct experimental data on the thermal behavior and crystallization of this compound is scarce, a robust understanding can be developed by analyzing the behavior of its isomers and other asymmetric triacylglycerols. It is predicted that this compound will crystallize from the melt into a metastable α-form, which will then transform into a more stable β'-form upon heating or isothermal holding. The presence of the linoleic acid moiety makes the formation of the most stable β-polymorph unlikely. The detailed experimental protocols for DSC and XRD provided in this guide offer a clear pathway for researchers to empirically determine the thermal properties of this and other novel triacylglycerols. Further research is needed to fully characterize this specific isomer and validate these predictions.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 1,2-Stearin-3-linolein in Food Samples

Introduction

1,2-Stearin-3-linolein is a specific triacylglycerol (TAG) molecule containing two stearic acid (a saturated fatty acid) and one linoleic acid (a polyunsaturated fatty acid) attached to a glycerol backbone. The analysis of specific TAGs in food products is crucial for quality control, authentication, and understanding the nutritional profile of fats and oils. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual TAGs. This document provides a detailed application note and protocol for the analysis of this compound in food samples using reversed-phase HPLC.

Principle of the Method

Reversed-phase HPLC separates triacylglycerols based on their polarity, which is determined by the total number of carbon atoms and the number of double bonds in the fatty acid chains. Less polar (more hydrophobic) TAGs, such as those with longer saturated fatty acid chains, are retained longer on the nonpolar stationary phase (e.g., C18). The use of a gradient elution with a mobile phase of increasing organic solvent strength allows for the sequential elution of various TAGs from the column. Detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), as triglycerides lack a strong UV chromophore.

Experimental Protocols

Sample Preparation

A simple and direct sample preparation method is generally sufficient for the analysis of this compound in clear oils and fats. For more complex food matrices, a lipid extraction step is required.

-

For Clear Oils (e.g., vegetable oils):

-

Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

-

Dissolve the sample in a suitable solvent mixture, such as chloroform/methanol (2:1, v/v) or isopropanol.

-

Bring the flask to volume with the same solvent.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

For Solid Fats and Fatty Foods (e.g., butter, margarine, processed foods):

-

Homogenize the food sample.

-

Perform a lipid extraction using a standard method such as Folch or Bligh-Dyer.

-

Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen.

-

Re-dissolve a known weight of the extracted lipid in a suitable solvent (e.g., chloroform/methanol or isopropanol) to a final concentration of approximately 10 mg/mL.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC setup for the analysis of this compound.

| Parameter | Recommended Setting |

| HPLC System | A quaternary or binary HPLC system with a degasser, autosampler, and column oven. |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For higher resolution, two columns connected in series can be used. |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Dichloromethane or a mixture of isopropanol and hexane (e.g., 90:10, v/v) |

| Gradient Program | Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the more nonpolar triglycerides. An example gradient is provided below. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 - 20 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). For ELSD, typical settings are a nebulizer temperature of 40°C and an evaporator temperature of 60°C. |

Example Gradient Program

| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Dichloromethane) |

| 0 | 70 | 30 |

| 40 | 50 | 50 |

| 42 | 10 | 90 |

| 45 | 10 | 90 |

| 46 | 70 | 30 |

| 55 | 70 | 30 |

Data Presentation

Quantitative Data Summary

The following table presents typical performance characteristics for the quantitative HPLC analysis of triglycerides in food samples. These values can be used as a benchmark for method validation.

| Parameter | Typical Value Range |

| **Linearity (R²) ** | > 0.99 |

| Limit of Detection (LOD) | 0.005 - 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 0.015 - 1.5 µg/mL |

| Accuracy (Recovery) | 93 - 105% |

| Precision (RSD%) | < 5% |

Retention Time Behavior